Cas no 28272-96-0 (2-Ethenylbenzaldehyde)

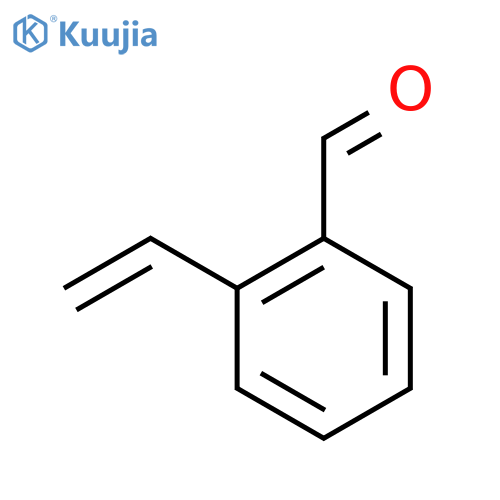

2-Ethenylbenzaldehyde structure

商品名:2-Ethenylbenzaldehyde

2-Ethenylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,2-ethenyl-

- 2-ethenylbenzaldehyde

- 2-vinylbenzaldehyde

- Benzaldehyde,2-ethenyl

- ETHENYLBENZALDEHYDE

- ortho-vinylbenzaldehyde

- o-vinyl-benzaldehyde

- styrene-2-carboxaldehyde

- vinylbenzaldehyde

- 2-Ethenylbenzaldehyde

-

- MDL: MFCD01321324

- インチ: 1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2

- InChIKey: DHEJIZSVHGOKMJ-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CC=CC=1C=C

計算された属性

- せいみつぶんしりょう: 132.05800

じっけんとくせい

- PSA: 17.07000

- LogP: 2.14210

2-Ethenylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137066-5g |

2-Vinylbenzaldehyde |

28272-96-0 | 97% | 5g |

¥7020 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137066-1g |

2-Vinylbenzaldehyde |

28272-96-0 | 97% | 1g |

¥2386 | 2023-04-14 | |

| abcr | AB528887-250 mg |

2-Vinylbenzaldehyde, 95%; . |

28272-96-0 | 95% | 250MG |

€214.50 | 2023-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V97600-5g |

2-Vinylbenzaldehyde |

28272-96-0 | 97% (stabilized with TBC) | 5g |

¥5227.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V97600-1g |

2-Vinylbenzaldehyde |

28272-96-0 | 97% (stabilized with TBC) | 1g |

¥2084.0 | 2024-07-18 | |

| Alichem | A019142836-10g |

2-Vinylbenzaldehyde |

28272-96-0 | 97% | 10g |

$1000.00 | 2023-09-02 | |

| Chemenu | CM251910-5g |

2-Vinylbenzaldehyde |

28272-96-0 | 95+% | 5g |

$561 | 2021-06-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V97600-250mg |

2-Vinylbenzaldehyde |

28272-96-0 | 97% (stabilized with TBC) | 250mg |

¥684.0 | 2024-07-18 | |

| Chemenu | CM251910-5g |

2-Vinylbenzaldehyde |

28272-96-0 | 95+% | 5g |

$561 | 2022-06-11 | |

| Chemenu | CM251910-10g |

2-Vinylbenzaldehyde |

28272-96-0 | 95+% | 10g |

$888 | 2021-06-16 |

2-Ethenylbenzaldehyde 関連文献

-

Deng-Yuan Li,An Wang,Xiao-Ping Zhu,Wei Feng,Pei-Nian Liu Chem. Commun. 2019 55 3339

-

2. Dihydroisoquinolinium salts: catalysts for asymmetric epoxidationPhilip C. Bulman Page,Gerasimos A. Rassias,David Barros,Donald Bethell,Mark B. Schilling J. Chem. Soc. Perkin Trans. 1 2000 3325

-

Bingjian Gao,Suchen Zou,Guoqing Yang,Yongzheng Ding,Hanmin Huang Chem. Commun. 2020 56 12198

-

4. 843. 1 : 2-Dihydro-2-thianaphthalene derivatives. Part III. Further examples of the conversion of 1 : 2-dihydro-1-keto-2-thianaphthalenes into indanonesJ. J. Brown,G. T. Newbold J. Chem. Soc. 1952 4397

-

Guoxue He,Jinyu Ma,Jianhui Zhou,Chunpu Li,Hong Liu,Yu Zhou Green Chem. 2021 23 1036

28272-96-0 (2-Ethenylbenzaldehyde) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28272-96-0)2-Ethenylbenzaldehyde

清らかである:99%/99%

はかる:1g/5g

価格 ($):254.0/732.0